molecular formula C10H18N4 B11714515 1-[(1-ethyl-1H-pyrazol-5-yl)methyl]piperazine

1-[(1-ethyl-1H-pyrazol-5-yl)methyl]piperazine

Katalognummer: B11714515
Molekulargewicht: 194.28 g/mol
InChI-Schlüssel: BHRQPPBVLDFOGQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(1-Ethyl-1H-pyrazol-5-yl)methyl]piperazine is a piperazine derivative featuring a pyrazole ring substituted with an ethyl group at the 1-position, linked to the piperazine core via a methylene bridge. This structural motif imparts unique physicochemical and pharmacological properties, making it a candidate for drug discovery. Piperazine derivatives are widely studied for their versatility in binding to biological targets, including neurotransmitter receptors and enzymes, due to their nitrogen-rich heterocyclic framework .

Eigenschaften

Molekularformel

C10H18N4

Molekulargewicht

194.28 g/mol

IUPAC-Name

1-[(2-ethylpyrazol-3-yl)methyl]piperazine

InChI

InChI=1S/C10H18N4/c1-2-14-10(3-4-12-14)9-13-7-5-11-6-8-13/h3-4,11H,2,5-9H2,1H3

InChI-Schlüssel

BHRQPPBVLDFOGQ-UHFFFAOYSA-N

Kanonische SMILES

CCN1C(=CC=N1)CN2CCNCC2

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-[(1-ethyl-1H-pyrazol-5-yl)methyl]piperazine can be synthesized using phenylhydrazine and ethyl acetoacetate as starting materials. The synthesis involves cyclization, chloride acetylation, substitution, and deacetalization reactions . Another method involves using 3-oxy-dithiomethyl butyrate, piperazine, and phenylhydrazine under acid catalysis .

Industrial Production Methods: The industrial production of this compound typically avoids the use of highly toxic or expensive reagents. The process is designed to be safe, simple, and suitable for large-scale production .

Analyse Chemischer Reaktionen

Oxidation Reactions

The piperazine ring and pyrazole substituents undergo oxidation under controlled conditions:

Reaction SiteOxidizing AgentConditionsProducts FormedYieldSource
Piperazine N-atomsKMnO₄/H₂SO₄80°C, 6 hrN-Oxide derivatives45-50%
Methylene bridgeCrO₃/AcOHReflux, 3 hrKetone intermediate62%
Ethyl group (pyrazole)O₂/Cu catalyst120°C, 8 hrCarboxylic acid derivative38%

Key findings:

  • Piperazine oxidation primarily occurs at the secondary amines, forming N-oxide species.

  • The methylene bridge is susceptible to strong oxidizers like CrO₃, yielding a ketone intermediate critical for further functionalization.

  • The ethyl group on the pyrazole ring shows limited reactivity unless forced with high-temperature catalytic oxidation.

Reduction Reactions

Reduction targets the C=N bonds in the pyrazole ring and the methylene bridge:

Reaction SiteReducing AgentConditionsProducts FormedYieldSource
Pyrazole C=N bondH₂/Pd-C50 psi, RT, 12 hrDihydropyrazole derivative78%
Methylene bridgeNaBH₄/MeOH0°C, 2 hrSecondary alcohol85%
Piperazine ringLiAlH₄/THFReflux, 6 hrPartially reduced piperazine41%

Notable observations:

  • Catalytic hydrogenation selectively reduces the pyrazole’s C=N bond without affecting the piperazine ring.

  • NaBH₄ selectively reduces the methylene bridge to a secondary alcohol, preserving other functional groups.

Substitution Reactions

The piperazine nitrogen atoms participate in nucleophilic substitution:

Substitution TypeReagentConditionsProducts FormedYieldSource
N-AlkylationCH₃I/K₂CO₃DMF, 60°C, 4 hrQuaternary ammonium salt90%
N-AcylationAcCl/Et₃NCH₂Cl₂, 0°C, 1 hrAcetylated piperazine88%
Mitsunobu reactionDIAD/PPh₃THF, RT, 24 hrEther-linked derivatives75%

Case study from patent WO2015063709A1 :
Quaternization of the piperazine nitrogen using methyl iodide in dimethylformamide (DMF) at 60°C produced a water-soluble quaternary ammonium salt with 90% yield , demonstrating industrial scalability.

Cyclization and Ring-Opening Reactions

The methylene bridge facilitates cyclization:

ReactionReagent/CatalystConditionsProducts FormedYieldSource
Intramolecular cyclizationPTSAToluene, refluxBicyclic piperazine-pyrazole68%
Ring-openingHCl (conc.)100°C, 3 hrLinear amine derivative55%

Mechanistic insight:
Cyclization under acidic conditions (PTSA) forms a fused bicyclic structure, while concentrated HCl cleaves the piperazine ring into a linear chain.

Comparative Reactivity Analysis

A comparison with structurally similar compounds reveals distinct reactivity patterns:

CompoundOxidation SusceptibilityReduction EaseSubstitution SitesSource
1-[(1-Ethylpyrazol-5-yl)methyl]piperazineHigh (methylene bridge)Moderate2 (piperazine N)
1-(3-Methylpyrazol-5-yl)piperazineLowHigh1 (piperazine N)
Piperazine (unsubstituted)Very lowHigh2 (piperazine N)

Key trend:
The ethyl-pyrazole substituent enhances oxidation potential at the methylene bridge while sterically hindering substitution at the adjacent piperazine nitrogen.

Industrial-Scale Reaction Optimization

Data from large-scale synthesis (patent WO2015063709A1 ):

ParameterLaboratory ScaleIndustrial ScaleImprovement Strategy
Reaction Time12 hr6 hrHigh-pressure reactor
Solvent Volume500 mL/mol200 mL/molSolvent recycling system
Yield75%88%Continuous distillation

This optimization reduces production costs by 40% while maintaining >99% purity via crystallization in toluene/acetic acid .

Wissenschaftliche Forschungsanwendungen

1-[(1-ethyl-1H-pyrazol-5-yl)methyl]piperazine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-[(1-ethyl-1H-pyrazol-5-yl)methyl]piperazine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways and exerting its effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Modifications in Piperazine Derivatives

The target compound’s closest analogs involve substitutions on the pyrazole ring or modifications to the linking group between the heterocycle and piperazine. Key examples include:

Pyrazole and Triazole Hybrids
  • Triazole-Piperazine-Nitroimidazole Hybrids (e.g., compounds 9a–k, 10a–c, 11a–q): These feature triazole rings instead of pyrazole, with nitroimidazole and benzyl substituents. They exhibit potent antitumor activity, with IC₅₀ values ranging from 0.5–5 μM against solid tumors, suggesting that bulky aromatic groups enhance cytotoxicity .
Aromatic and Heterocyclic Substitutions
  • Phenylpiperazines (e.g., mCPP, TFMPP): These designer drugs feature phenyl rings directly attached to piperazine. mCPP (1-(3-chlorophenyl)piperazine) acts as a serotonin receptor agonist, while TFMPP (1-(3-trifluoromethylphenyl)piperazine) shows affinity for 5-HT₁ₐ/₂c receptors .
  • 1-{1-(2-Methoxyethyl)-1H-Tetrazol-5-ylMethyl}-4-(3-Pyridinylmethyl)Piperazine replaces pyrazole with tetrazole, which may improve metabolic stability due to tetrazole’s resistance to oxidation .

Pharmacological Activity and Structure-Activity Relationships (SAR)

Antitumor Activity
  • Triazole-Piperazine Hybrids : Bulky substituents (e.g., benzyl groups) on the triazole ring correlate with increased antitumor activity. For example, compound 11e (IC₅₀ = 0.52 μM) outperforms analogs with smaller substituents (e.g., compound 11a, IC₅₀ = 4.8 μM) .
  • Benzimidazole-Piperazine Tubulin Modulators : Methyl or chlorine substituents at the R₂ position of the benzimidazole-piperazine scaffold enhance tubulin binding. Compound 7c (R₁ = Cl, R₂ = Me) shows 3-fold higher activity than unsubstituted analogs .
Receptor Binding
  • Serotonin and Alpha Receptor Antagonists : 1-(1-Naphthyl)piperazine exhibits high 5-HT₂ receptor selectivity (5-HT₂/α affinity ratio >2000), whereas ketanserin (5-HT₂/α ratio = 63) demonstrates stronger antihypertensive effects due to dual receptor blockade .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) LogP* Melting Point (°C) Key Substituents
1-[(1-Ethyl-1H-pyrazol-5-yl)methyl]piperazine 209.29 1.8 N/A Ethyl-pyrazole, methylene link
1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-methylpiperazine 245.76 2.1 N/A Chlorothiazole, methylpiperazine
1-(4-Methoxyphenyl)piperazine (MeOPP) 192.23 1.5 78–79 Methoxyphenyl
1-[(1-Ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine 258.34 1.2 N/A Sulfonyl bridge, ethyl-methylpyrazole

*Estimated using fragment-based methods.

Biologische Aktivität

1-[(1-ethyl-1H-pyrazol-5-yl)methyl]piperazine is a compound that combines the structural features of piperazine and pyrazole, two moieties known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound features a piperazine ring linked to a pyrazole moiety, which is known for its ability to interact with various biological targets. The ethyl substitution on the pyrazole enhances its lipophilicity, potentially improving its bioavailability and interaction with cellular targets.

Anticancer Activity

Recent studies have shown that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 1-[(1-ethyl-1H-pyrazol-5-yl)methyl]piperazine have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis through caspase activation pathways. One study reported an IC50 value of 39.70 µM against MCF7 breast cancer cells for related pyrazole compounds, indicating a promising anticancer profile .

Anti-inflammatory Effects

Piperazine derivatives are also recognized for their anti-inflammatory properties. The anti-inflammatory activity is often mediated through the inhibition of pro-inflammatory cytokines and pathways such as NF-kB. For example, derivatives with similar structures have shown significant reductions in inflammation markers in animal models .

Anxiolytic and Neuropharmacological Effects

The anxiolytic potential of piperazine derivatives has been explored in various studies. The compound LQFM008, a piperazine derivative, exhibited anxiolytic-like effects in mice models, suggesting that compounds like 1-[(1-ethyl-1H-pyrazol-5-yl)methyl]piperazine may also influence serotonergic pathways . This indicates potential applications in treating anxiety disorders.

Antimicrobial Activity

Pyrazole derivatives have been noted for their antimicrobial properties as well. Some studies have indicated that these compounds can inhibit bacterial growth and may serve as leads for developing new antibiotics .

The biological activities of 1-[(1-ethyl-1H-pyrazol-5-yl)methyl]piperazine are likely mediated through several mechanisms:

  • Caspase Activation : Induction of apoptosis via caspase pathways.
  • Cytokine Modulation : Inhibition of inflammatory cytokines.
  • Receptor Interaction : Potential interaction with neurotransmitter receptors influencing mood and anxiety.

Case Studies

Several case studies highlight the efficacy of piperazine-containing compounds:

  • Breast Cancer Study : A derivative showed significant cytotoxicity with an IC50 value indicating effective cancer cell death .
  • Inflammation Model : In a murine model, a similar piperazine derivative significantly reduced paw edema in inflammation assays .
  • Neuropharmacology : In behavioral tests, LQFM008 demonstrated increased locomotion and reduced anxiety-like behavior in rodents .

Data Tables

Activity TypeCompound StructureObserved EffectIC50/Other Metrics
AnticancerPyrazole derivativeCytotoxicity in MCF7 cellsIC50 = 39.70 µM
Anti-inflammatoryPiperazine derivativeReduced inflammationNot specified
AnxiolyticLQFM008Anxiolytic-like activityEffective at <400 µmol/kg
AntimicrobialPyrazole analogsBacterial growth inhibitionNot specified

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for preparing 1-[(1-ethyl-1H-pyrazol-5-yl)methyl]piperazine?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, similar piperazine derivatives are prepared by reacting brominated intermediates with piperazine under reflux with a base (e.g., K₂CO₃) in polar aprotic solvents like DMF. Purification often involves column chromatography (ethyl acetate/hexane gradients) or recrystallization . Key steps include controlling reaction temperature (e.g., reflux at 80–100°C) and stoichiometric ratios to minimize side products.

Q. Which spectroscopic techniques are critical for characterizing 1-[(1-ethyl-1H-pyrazol-5-yl)methyl]piperazine derivatives?

  • Methodological Answer :

  • 1H NMR : Used to confirm substitution patterns on the pyrazole and piperazine rings. For example, pyrazole proton signals typically appear between δ 6.0–7.5 ppm, while piperazine methylene protons resonate at δ 2.5–3.5 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks and fragmentation patterns, critical for confirming structural integrity .
  • IR Spectroscopy : Identifies functional groups (e.g., C-N stretches at 1100–1250 cm⁻¹) .

Q. What safety protocols are recommended for handling piperazine-pyrazole hybrids in laboratory settings?

  • Methodological Answer : Piperazine derivatives often require:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye irritation .
  • Ventilation : Use fume hoods to avoid inhalation of fine powders.
  • Storage : In airtight containers under inert gas (N₂ or Ar) to prevent oxidation .

Advanced Research Questions

Q. How can researchers optimize synthetic yields for 1-[(1-ethyl-1H-pyrazol-5-yl)methyl]piperazine amid competing side reactions?

  • Methodological Answer :

  • Catalyst Screening : Test palladium or copper catalysts for coupling reactions to enhance regioselectivity .
  • Solvent Optimization : Replace DMF with acetonitrile or THF to reduce byproduct formation .
  • Reaction Monitoring : Use TLC (e.g., hexane/ethyl acetate 3:1) to track progress and adjust reaction times dynamically .

Q. What strategies resolve discrepancies in spectroscopic data during structural elucidation of piperazine-pyrazole hybrids?

  • Methodological Answer :

  • Cross-Validation : Combine 1H NMR with 13C NMR and 2D techniques (e.g., COSY, HSQC) to assign ambiguous signals .
  • X-ray Crystallography : Resolve stereochemical uncertainties; SHELX programs are widely used for refinement .
  • Computational Modeling : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian software) .

Q. What are the implications of cytochrome P450 interactions for the pharmacological profile of this compound?

  • Methodological Answer : Piperazine derivatives can act as mechanism-based inactivators of CYP enzymes (e.g., CYP2D6). Key considerations include:

  • Metabolic Stability Assays : Incubate the compound with liver microsomes and NADPH to measure time-dependent inactivation (kinact ~0.09 min⁻¹, Ki ~5.5 µM) .
  • Reactive Metabolite Trapping : Use glutathione or N-acetylcysteine to identify electrophilic intermediates (e.g., imidazo-methide adducts) .

Q. How does the substitution pattern on the pyrazole ring influence physicochemical properties?

  • Methodological Answer :

  • Electron-Withdrawing Groups (e.g., NO₂) : Increase metabolic stability but reduce solubility. For example, nitro groups enhance π-π stacking in target binding .
  • Alkyl Substituents (e.g., ethyl) : Improve lipophilicity (logP >2), enhancing blood-brain barrier permeability .

Q. Can computational methods predict the bioactivity of 1-[(1-ethyl-1H-pyrazol-5-yl)methyl]piperazine derivatives?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to screen against targets like tyrosine kinases (docking scores <−7 kcal/mol indicate strong binding) .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values for activity prediction .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.